molecular formula C24H20N4O3S B2702801 N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260994-11-3

N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2702801
CAS No.: 1260994-11-3
M. Wt: 444.51
InChI Key: JLSOFFIXNCANBR-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused bicyclic core structure with a 2,4-dioxo moiety. The compound features a 3-[(3,4-dimethylphenyl)methyl] substituent on the pyrimidine ring and an acetamide group linked to a 4-cyanophenyl moiety. The 4-cyanophenyl group introduces electron-withdrawing properties, which may influence solubility and binding interactions in biological systems.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-15-3-4-18(11-16(15)2)13-28-23(30)22-20(9-10-32-22)27(24(28)31)14-21(29)26-19-7-5-17(12-25)6-8-19/h3-11,22H,13-14H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBYORJIVFSYIU-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC(=O)NC4=CC=C(C=C4)C#N)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N4O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with notable biological activities. Its structure and properties suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article outlines the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N4O3S with a molecular weight of 444.51 g/mol. The compound features a thieno[3,2-d]pyrimidine core that is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thieno[3,2-d]pyrimidine derivatives. For instance, derivatives exhibiting structural similarities to this compound have shown effectiveness against various pathogens:

  • Gram-positive Bacteria : Compounds similar to this structure have demonstrated significant activity against Staphylococcus aureus and Enterococcus faecium, including strains resistant to common antibiotics .
  • Antifungal Properties : Some derivatives have also shown promising antifungal activity against drug-resistant strains of Candida, suggesting that modifications to the thieno[3,2-d]pyrimidine core can enhance efficacy .

Table 1: Summary of Antimicrobial Activity

CompoundTarget PathogenActivity (MIC µg/mL)Reference
1S. aureus8
2E. faecium2
3Candida auris>64

Antiparasitic Activity

The compound's potential as an antiparasitic agent has also been explored. Research indicates that thieno[3,2-d]pyrimidine derivatives can disrupt metabolic pathways in parasites responsible for diseases such as malaria and leishmaniasis. In one study, related compounds exhibited EC50 values below 10 μM against these pathogens . The interaction with key amino acids in the binding pocket of target proteins was identified as a mechanism for this activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Allosteric Modulation : The compound may act as an allosteric modulator by binding to specific sites on target proteins involved in crucial metabolic pathways .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce ROS production in pathogens leading to oxidative stress and cell death .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives including N-(4-cyanophenyl)-2-{...}, the compounds were tested against various strains of bacteria and fungi. The results indicated a strong correlation between structural features and antimicrobial potency.

Case Study 2: Antiparasitic Activity

Another study focused on the antiparasitic effects of similar compounds against Trypanosoma species. The results showed that certain modifications to the thieno[3,2-d]pyrimidine structure significantly enhanced activity against these parasites.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is C24H20N4O3SC_{24}H_{20}N_{4}O_{3}S with a molecular weight of approximately 444.51 g/mol. The compound features a thieno[3,2-d]pyrimidine core structure that is crucial for its biological interactions.

Research has indicated several promising applications for this compound:

1. Anticancer Properties

  • Similar compounds have demonstrated the ability to inhibit cancer cell proliferation. For instance, studies have shown that compounds with thieno[3,2-d]pyrimidine structures can target specific signaling pathways involved in tumor growth and metastasis. Investigations into the anticancer activity of this compound are ongoing and suggest potential efficacy against various cancer types.

2. Enzyme Inhibition

  • The compound may serve as an inhibitor for enzymes implicated in cancer progression and other diseases. For example, related compounds have been noted for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which could suggest similar mechanisms of action for this compound.

3. Antimicrobial Activity

  • Preliminary studies indicate that structurally similar compounds exhibit significant antimicrobial properties against various pathogens. This suggests that this compound may also possess antimicrobial effects worthy of further investigation.

Case Studies

Several case studies highlight the potential applications of similar compounds:

  • Anticancer Activity : A study demonstrated that a related thieno-pyrimidine compound inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.
  • Antimicrobial Effects : Research indicated that structurally analogous compounds exhibited significant antimicrobial activity against drug-resistant bacterial strains.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound Thieno[3,2-d]pyrimidine 3-[(3,4-Dimethylphenyl)methyl], 4-cyanophenyl Calculated: ~450 Inferred: 60–85 Inferred: 200–240
N-(2-Chloro-4-methylphenyl)-... () Thieno[3,2-d]pyrimidine Phenyl, 2-chloro-4-methylphenyl 409.888 - -
Compound 10a () Benzothieno-triazolo-pyrimidine Phenyl - 68–74 -
Compound 5.6 () Dihydropyrimidin-thio 2,3-Dichlorophenyl 344.21 80 230
N-Phenyl-2-... () Thieno[2,3-d]pyrimidine 5,6-Dimethyl, phenyloxy 314.0 56 202–203

Physicochemical Properties

  • Melting Points: The 4-cyanophenyl group’s electron-withdrawing nature may elevate the target compound’s melting point compared to ’s dimethyl-substituted analogue (202–203°C). Chlorophenyl derivatives () exhibit higher melting points (~230°C) due to increased polarity .
  • Solubility: The cyanophenyl group could reduce aqueous solubility relative to methyl or chlorophenyl analogues, necessitating polar aprotic solvents for crystallization .

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